EDG1 Receptor Activation: SPC Exhibits ~24-fold Lower Potency Than S1P in Rat Cardiomyocyte Hypertrophy Assay
In a direct head-to-head comparison using rat neonatal cardiomyocytes, SPC demonstrated an EC50 of 1.6 μM for EDG1 receptor-mediated hypertrophic response, whereas S1P exhibited significantly higher potency with an EC50 of 67 nM. Dihydro-S1P displayed intermediate potency at 107 nM [1]. This 24-fold difference in EC50 (1.6 μM vs. 67 nM) establishes a clear potency gradient among sphingolipids at the EDG1 receptor in native cardiac tissue.
| Evidence Dimension | EDG1 receptor activation potency (EC50) in cardiomyocyte hypertrophy |
|---|---|
| Target Compound Data | 1.6 μM (1600 nM) |
| Comparator Or Baseline | S1P: 67 nM; Dihydro-S1P: 107 nM |
| Quantified Difference | SPC is approximately 24-fold less potent than S1P (67 nM vs. 1600 nM) |
| Conditions | Rat neonatal cardiomyocytes, 48 h stimulation, hypertrophic response measured via cell size, [³H]-phenylalanine incorporation, protein content, and BNP secretion |
Why This Matters
Researchers studying EDG1-mediated cardiac signaling must account for SPC's lower potency relative to S1P when designing dose-response experiments or interpreting physiological relevance at endogenous plasma concentrations.
- [1] Robert P, Tsui P, Laville MP, Livi GP, Sarau HM, Bril A, Berrebi-Bertrand I. EDG1 receptor stimulation leads to cardiac hypertrophy in rat neonatal myocytes. J Mol Cell Cardiol. 2001;33(9):1589-1606. PMID: 11549339. DOI: 10.1006/jmcc.2001.1433. View Source
